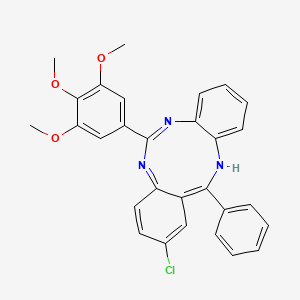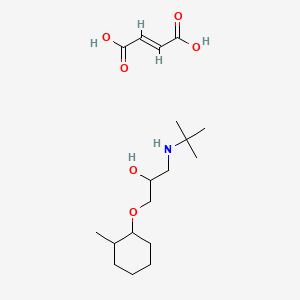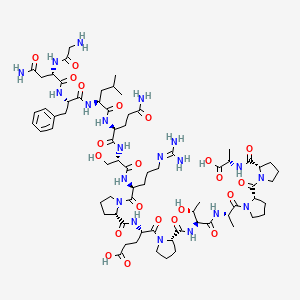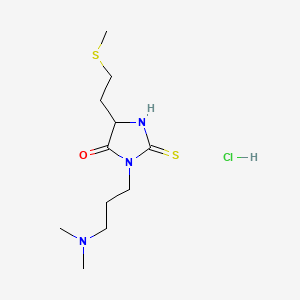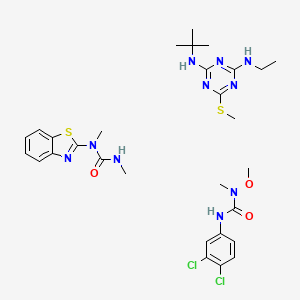
Linuron-methabenzthiazuron-terbutryne mixt.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linuron-methabenzthiazuron-terbutryne mixture is a combination of three herbicides: linuron, methabenzthiazuron, and terbutryne. These compounds are used primarily in agriculture to control a wide range of weeds in various crops. Each component of the mixture has unique properties that contribute to its overall effectiveness in weed control.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Linuron: Linuron is synthesized through the reaction of 3,4-dichloroaniline with dimethyl carbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the urea derivative.
Methabenzthiazuron: Methabenzthiazuron is produced by reacting 2-mercaptobenzothiazole with methyl isocyanate. This reaction occurs under controlled conditions to ensure the formation of the desired herbicide.
Terbutryne: Terbutryne is synthesized by reacting 2-tert-butylamino-4-chloro-6-ethylamino-s-triazine with methyl isocyanate. The reaction is carried out in the presence of a catalyst to enhance the yield of the product.
Industrial Production Methods
Industrial production of these herbicides involves large-scale chemical synthesis using the aforementioned reactions. The processes are optimized for high yield and purity, and the final products are formulated into various herbicidal mixtures for agricultural use.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Linuron can undergo oxidation to form 3,4-dichloroaniline, a major degradation product.
Reduction: Methabenzthiazuron can be reduced to form 2-mercaptobenzothiazole.
Substitution: Terbutryne can undergo nucleophilic substitution reactions, particularly at the chlorine atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base to facilitate substitution reactions.
Major Products
Linuron: 3,4-dichloroaniline
Methabenzthiazuron: 2-mercaptobenzothiazole
Terbutryne: Various substituted triazines
Aplicaciones Científicas De Investigación
Linuron-methabenzthiazuron-terbutryne mixture has been extensively studied for its applications in agriculture, biology, and environmental science. Some key applications include:
Agriculture: Used as a pre-emergence and post-emergence herbicide to control a wide range of broadleaf and grassy weeds in crops such as wheat, barley, and chickpeas
Environmental Science: Studied for its biodegradation and environmental impact. .
Biology: Investigated for its effects on non-target organisms, including its potential endocrine-disrupting properties
Mecanismo De Acción
The mechanism of action of linuron-methabenzthiazuron-terbutryne mixture involves the inhibition of photosynthesis in target weeds. Each component targets different pathways:
Methabenzthiazuron: Inhibits cell division by interfering with microtubule formation.
Terbutryne: Inhibits photosynthesis by blocking the electron transport chain in chloroplasts.
Comparación Con Compuestos Similares
Linuron-methabenzthiazuron-terbutryne mixture is compared with other herbicides such as diuron, fluometuron, and chlorotoluron. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications:
Diuron: Similar to linuron but has a broader spectrum of activity.
Fluometuron: More effective against certain grassy weeds compared to linuron.
Chlorotoluron: Similar to methabenzthiazuron but with different environmental persistence
Conclusion
Linuron-methabenzthiazuron-terbutryne mixture is a potent herbicidal combination with diverse applications in agriculture and environmental science. Its unique properties and mechanisms of action make it an effective tool for weed control, while ongoing research continues to explore its environmental impact and potential risks.
Propiedades
Número CAS |
64664-21-7 |
|---|---|
Fórmula molecular |
C29H40Cl2N10O3S2 |
Peso molecular |
711.7 g/mol |
Nombre IUPAC |
1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea;2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine;3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C10H19N5S.C10H11N3OS.C9H10Cl2N2O2/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5;1-11-9(14)13(2)10-12-7-5-3-4-6-8(7)15-10;1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h6H2,1-5H3,(H2,11,12,13,14,15);3-6H,1-2H3,(H,11,14);3-5H,1-2H3,(H,12,14) |
Clave InChI |
ZVMMQUZPIGTZQN-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CNC(=O)N(C)C1=NC2=CC=CC=C2S1.CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



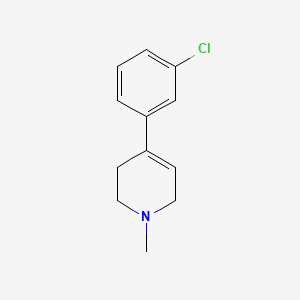
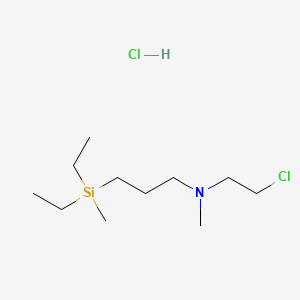
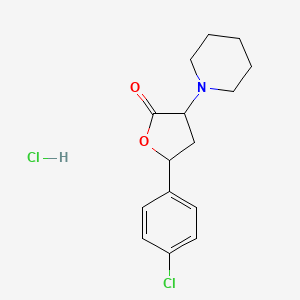
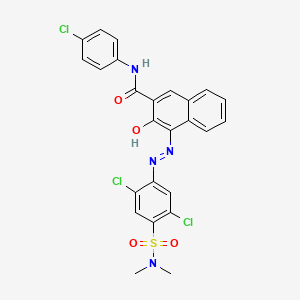
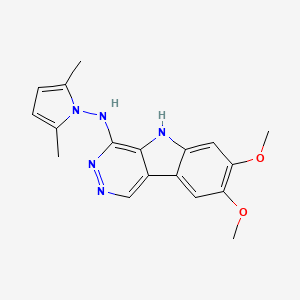
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)
